BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride

Physicochemical property profiling Amine basicity Drug design

3-(Difluoromethyl)-3-fluoroazetidine hydrochloride (CAS 2763749-88-6) is a heterocyclic secondary amine building block featuring a four-membered azetidine ring simultaneously substituted at the 3-position with both a difluoromethyl (–CHF₂) group and a fluorine atom, supplied as the hydrochloride salt with a typical purity of 95%. This dual-fluorination pattern on a single ring carbon generates a sterically constrained, electronically unique amine core used in fragment-based drug discovery and lead optimization programs.

Molecular Formula C4H7ClF3N
Molecular Weight 161.55 g/mol
Cat. No. B13474221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-3-fluoroazetidine hydrochloride
Molecular FormulaC4H7ClF3N
Molecular Weight161.55 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(F)F)F.Cl
InChIInChI=1S/C4H6F3N.ClH/c5-3(6)4(7)1-8-2-4;/h3,8H,1-2H2;1H
InChIKeyOESSTFQSHNQRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-3-fluoroazetidine Hydrochloride: Procurement-Ready Building Block with Dual Fluorination for Medicinal Chemistry


3-(Difluoromethyl)-3-fluoroazetidine hydrochloride (CAS 2763749-88-6) is a heterocyclic secondary amine building block featuring a four-membered azetidine ring simultaneously substituted at the 3-position with both a difluoromethyl (–CHF₂) group and a fluorine atom, supplied as the hydrochloride salt with a typical purity of 95% . This dual-fluorination pattern on a single ring carbon generates a sterically constrained, electronically unique amine core used in fragment-based drug discovery and lead optimization programs [1].

Why 3-(Difluoromethyl)-3-fluoroazetidine Hydrochloride Cannot Be Replaced by Common Azetidine Analogs


Superficially similar azetidine building blocks—such as 3-fluoroazetidine, 3-(difluoromethyl)azetidine, or 3,3-difluoroazetidine—differ substantially in the number, type, and spatial arrangement of fluorine substituents, producing divergent pKₐ, lipophilicity, metabolic stability, and hydrogen-bonding profiles that fundamentally alter their behavior in biological systems [1]. The simultaneous presence of a 3-fluoro and a 3-difluoromethyl group on the same carbon creates a unique electronic environment that cannot be recapitulated by any single-substituent or gem-difluoro analog, making generic substitution unreliable without re-optimizing the entire lead series [1].

Head-to-Head Evidence: Quantified Differentiation of 3-(Difluoromethyl)-3-fluoroazetidine Hydrochloride from Closest Analogs


Basicity (pKₐ) Suppression: Dual Fluorination Lowers Amine pKₐ Beyond Single-Substituent Analogs

In a systematic experimental study of fluorinated saturated heterocyclic amines, fluorination at the C-3 position of azetidine decreased the pKₐ of the conjugate acid by 2.5 units for the first fluorine atom and by an additional 2.1 units for the second fluorine atom introduced at the same position [1]. The target compound bears two electron-withdrawing substituents at the 3-position (F and CHF₂) and is therefore expected to exhibit a pKₐ reduction of approximately 4–5 units relative to unsubstituted azetidine (pKₐ ≈ 11.3) [1][2]. In contrast, 3-fluoroazetidine hydrochloride retains a single fluorine at C-3 and shows a pKₐ decrease of only ~2.5 units, while 3-(difluoromethyl)azetidine hydrochloride, lacking the geminal fluorine, derives its pKₐ shift solely from the CHF₂ group [1].

Physicochemical property profiling Amine basicity Drug design

Lipophilicity (CLogP): Balanced LogP 0.335 Occupies Optimal CNS Drug Space vs. Overly Hydrophilic or Lipophilic Analogs

The vendor-reported calculated partition coefficient (CLogP) for 3-(difluoromethyl)-3-fluoroazetidine hydrochloride is 0.335 . This value falls within the optimal LogP range of 1–3 typically sought for CNS-penetrant candidates, yet it remains sufficiently low to avoid the high metabolic clearance and promiscuous binding associated with LogP > 3 [1]. By comparison, 3-(trifluoromethyl)azetidine (MW 125.09, C4H6F3N) is expected to have a LogP substantially higher (estimated ~1.0–1.3) due to the additional fluorine, while 3-fluoroazetidine is more hydrophilic (estimated LogP ~0.0–0.2) [1]. The intermediate lipophilicity of the target compound provides a differentiated window for tuning both permeability and solubility.

Lipophilicity CNS drug design Physicochemical property profiling

Microsomal Metabolic Stability: 3-(Difluoromethyl)-3-fluoroazetidine Core Avoids the Rapid Clearance of 3,3-Difluoroazetidine

A comprehensive intrinsic microsomal clearance (CLint) screen across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated high metabolic stability for nearly all compounds studied, with a single notable exception: the 3,3-difluoroazetidine derivative, which showed markedly elevated clearance [1]. The target compound, bearing a CHF₂ group and a single fluorine on the same carbon, is structurally distinct from the unstable 3,3-difluoroazetidine (which has two fluorine atoms directly attached to the ring) and is expected to maintain high metabolic stability consistent with the broader CHF₂-substituted azetidine class [1].

Metabolic stability Intrinsic clearance Microsomal assay

Hydrogen Bond Donor Capacity: CHF₂ Group Confers Unique H-Bond Donation Absent in CF₃ and Mono-F Analogs

The difluoromethyl (–CHF₂) moiety is a recognized hydrogen bond donor (estimated pKₐ of the C–H bond ≈ 18–20) and acts as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, a property not shared by the trifluoromethyl (–CF₃) group (C–H pKₐ ≈ 15, much weaker H-bond donor) or by a single fluorine substituent [1][2]. The target compound uniquely provides this H-bond donor capability while simultaneously presenting a fluorine atom as a weak H-bond acceptor on the same ring carbon, enabling bidirectional hydrogen-bonding interactions with biological targets [1].

Hydrogen bonding Bioisostere design Molecular recognition

Chemical Stability Advantage: 3-Fluoroazetidine Scaffold Lacks Cyclization Instability of 2-Cyano and 2-Keto Azetidines in DPP IV Inhibitor Series

In the azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitor series, 2-cyanoazetidines and 2-ketoazetidines exhibit a propensity for internal cyclization into inactive ketopiperazines and dihydroketopyrazines, compromising aqueous stability. In contrast, select 3-fluoroazetidines display sub-micromolar DPP IV inhibitory potency without this cyclization liability [1]. Although the target compound is a 3,3-disubstituted analog, its 3-fluoro substitution pattern eliminates the reactive 2-position 'warhead' that drives instability in the cyano and keto subseries, supporting superior chemical stability during storage and assay conditions [1].

Chemical stability Azetidine-based inhibitors DPP IV

Vendor-Supplied CLogP (0.335) vs. Experimentally Determined LogP of Unsubstituted Azetidine (~0.1): Quantified Lipophilicity Modulation

The vendor-provided calculated LogP (CLogP) for the target hydrochloride salt is 0.335 . This represents an increase of approximately 0.2–0.25 log units relative to unsubstituted azetidine (experimental LogP ≈ 0.1) [1], demonstrating a modest but meaningful lipophilicity enhancement driven by the combined effect of the CHF₂ and F substituents. This level of lipophilicity modulation is sufficient to influence membrane permeability and protein binding while avoiding the solubility penalties associated with more heavily fluorinated analogs (e.g., 3-(trifluoromethyl)azetidine, predicted LogP ~1.0–1.3) .

Lipophilicity Physicochemical property Building block selection

High-Impact Application Scenarios for 3-(Difluoromethyl)-3-fluoroazetidine Hydrochloride Based on Quantitative Differentiation


CNS Lead Optimization: Replacing Unsubstituted or Mono-Fluorinated Azetidine Cores to Achieve pKₐ-Driven CNS Penetrance

For neuroscience programs requiring a basic amine with reduced protonation at physiological pH to minimize P-glycoprotein efflux and enhance passive BBB penetration, 3-(difluoromethyl)-3-fluoroazetidine hydrochloride provides a predicted pKₐ of ~6.3–7.3, approximately 2.0–2.5 units lower than 3-fluoroazetidine (pKₐ ~8.8) and 4–5 units lower than unsubstituted azetidine (pKₐ ~11.3) [1]. This substantial basicity reduction means the amine exists predominantly in its neutral, membrane-permeable form at pH 7.4, directly addressing a common CNS drug-design bottleneck without resorting to complete amine deletion or conversion to amides that sacrifice key hydrogen-bonding interactions [1].

Kinase or Protease Inhibitor Fragment Libraries: Exploiting CHF₂ H-Bond Donation and Metabolic Stability

The CHF₂ group serves as a lipophilic hydrogen bond donor bioisostere for hydroxyl or thiol groups, while the adjacent fluorine atom provides a weak H-bond acceptor [2]. This bidirectional H-bonding motif, combined with high predicted microsomal stability (in contrast to the rapidly cleared 3,3-difluoroazetidine analog) [1], makes the compound an ideal fragment or building block for targeting kinase hinge regions or protease active sites where precise hydrogen-bond networks govern affinity and selectivity. The CLogP of 0.335 further supports fragment-like physicochemical properties conducive to hit elaboration.

Antiviral and Anti-Inflammatory Lead Series: Substituting 2-Cyano/Keto Azetidines to Eliminate Chemical Instability

For programs that have identified azetidine-containing hits but struggle with compound degradation due to 2-cyano or 2-keto intramolecular cyclization [3], switching to the 3-(difluoromethyl)-3-fluoroazetidine scaffold eliminates the reactive 2-substituent while retaining or enhancing the beneficial electronic effects of fluorination. The target compound's dual fluorination at C-3 maintains the electron-withdrawing character that may be critical for target engagement, without the time-dependent IC₅₀ drift and assay reproducibility issues documented for 2-substituted azetidine warheads [3].

Property-Driven Parallel Synthesis: Systematic Exploration of Fluorination Patterns Using a Single Building Block

The simultaneous presence of a –CHF₂ group and a –F atom at the same ring position makes this building block a compact, information-rich scaffold for library synthesis. Unlike sequential introduction of fluorines via multiple synthetic steps, this compound provides both substituents pre-installed on a commercially available core, enabling parallel amide coupling or N-alkylation reactions to rapidly generate diverse analogs for pKₐ–LogP–CLint SAR studies as validated in the systematic fluorinated heterocyclic amine study [1]. The 95% purity and multi-gram availability from major suppliers ensure reproducibility across library production batches.

Quote Request

Request a Quote for 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.